molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3

eCF506

货号 B607266
CAS 编号: 1914078-41-3
分子量: 510.643
InChI 键: GMPQGWXPDRNCBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .

科学研究应用

Application Summary

eCF506 is a small molecule that has been found to inhibit SRC, a protein that plays a key role in the progression and resistance mechanisms of many solid malignancies . The molecule works by locking SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK .

Results or Outcomes

Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors . Therefore, this novel mode of inhibiting SRC could lead to improved treatment of SRC-associated disorders .

安全和危害

ECF506 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .

属性

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate

Citations

For This Compound
50
Citations
C Temps - 2020 - ethos.bl.uk
… The novel small molecule SRC inhibitor eCF506 has recently been discovered by the … This thesis continues the preclinical development of eCF506 by (i) investigating its potency against …
Number of citations: 1 ethos.bl.uk
LM Busuttil - 2020 - um.edu.mt
… Virtual screening using a structure-based consensus pharmacophore of the lead ECF506 … based on topology maps of the lead ECF506 and the sulphonamide inhibitor. Seed fragments …
Number of citations: 0 www.um.edu.mt
C Temps, D Lietha, ER Webb, XF Li, JC Dawson… - Cancer research, 2021 - AACR
… Here we report the small molecule eCF506 locks SRC in its native inactive conformation, … Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic …
Number of citations: 22 aacrjournals.org
DG Ogando, E Kim, S Li… - … Ophthalmology & Visual …, 2023 - iovs.arvojournals.org
… Ten µl of mitochondrial-targeted antioxidant Visomitin (1.5 µM) or Src kinase inhibitor eCF506 (1 … Visomitin and eCF506 significantly inhibited the increase in CT (PBS: 153.5±9.2 µm;Vis: …
Number of citations: 0 iovs.arvojournals.org
C Fraser, JC Dawson, R Dowling… - Journal of medicinal …, 2016 - ACS Publications
… resulted in eCF506, the first small molecule with subnanomolar IC 50 for SRC that requires 3 orders of magnitude greater concentration to inhibit ABL. eCF506 exhibits excellent water …
Number of citations: 53 pubs.acs.org
S Navarro-Marchal, M Harvey, B King, RE Hughes… - Cancer …, 2023 - nuvectis.com
Discussion We have developed and characterized the first small molecule—NXP900 (eCF506)—that locks SRC in its native inactive conformation, thereby inhibiting both enzymatic and …
Number of citations: 2 nuvectis.com
B King, RE Hughes, S Navarro-Marchal… - European Journal of …, 2022 - ejcancer.com
… Background: We have recently reported that NXP900 (aka eCF506) binds and locks SRC tyrosine kinase in its ‘closed’ inactive conformation, being classified as a Type I1/2A inhibitor. …
Number of citations: 4 www.ejcancer.com
S Dash, K Nyswaner, MJB Harvey, B King, A Woods… - 2023 - ascopubs.org
e15133 Background: NXP900 (eCF506) is a novel potent and selective SRC family kinase (SFK) inhibitor, (IC 50 of 0.47 nM against YES1). NXP900 locks its target into its native “closed…
Number of citations: 0 ascopubs.org
J Sergeys, I Van Hove, TT Hu, C Temps… - Experimental eye …, 2020 - Elsevier
… In addition to their anti-angiogenic effects, we also evaluated the effects of Dasatinib, eCF506 and Saracatinib on endothelial cell proliferation. eCF506 and Dasatinib both potently …
Number of citations: 8 www.sciencedirect.com
DG Ogando, ET Kim, S Li, JA Bonanno - Cells, 2023 - mdpi.com
… to reduce oxidative stress and eCF506 (Src kinase inhibitor) to … Moreover, topical Visomitin and eCF506 rescued tight … Furthermore, Visomitin and eCF506 significantly decreased Src …
Number of citations: 8 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。